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Compound of Interest

Compound Name: z-4-Nitrocinnamic acid

Cat. No.: B15239298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-4-

nitrocinnamic acid, a compound of interest in various chemical and pharmaceutical research

areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols

for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

(Z)-4-nitrocinnamic acid. The data presented here were obtained from a solution of the

compound in a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or

chloroform-d (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of (Z)-4-nitrocinnamic acid is characterized by distinct signals

corresponding to the aromatic and olefinic protons. The cis-configuration of the double bond

significantly influences the coupling constant between the vinylic protons.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-α (vinylic) 6.1 - 6.3 Doublet ~12-13

H-β (vinylic) 7.0 - 7.2 Doublet ~12-13

H-2, H-6 (aromatic) 7.8 - 8.0 Doublet ~8-9

H-3, H-5 (aromatic) 8.2 - 8.4 Doublet ~8-9

-COOH 12.0 - 13.0 Broad Singlet -

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)

C=O (carboxyl) 166 - 168

C-α (vinylic) 118 - 120

C-β (vinylic) 140 - 142

C-1 (aromatic) 140 - 142

C-2, C-6 (aromatic) 129 - 131

C-3, C-5 (aromatic) 123 - 125

C-4 (aromatic) 148 - 150

Note: Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of (Z)-4-nitrocinnamic acid shows

prominent absorption bands corresponding to the carboxylic acid, nitro group, and the carbon-

carbon double bond.

Vibrational Mode Frequency (cm⁻¹) Intensity

O-H stretch (carboxylic acid) 2500 - 3300 Broad, Strong

C=O stretch (carboxylic acid) 1680 - 1710 Strong

C=C stretch (alkene, cis) 1630 - 1645 Medium

NO₂ asymmetric stretch 1510 - 1530 Strong

NO₂ symmetric stretch 1340 - 1360 Strong

C-O stretch (carboxylic acid) 1280 - 1320 Medium

=C-H bend (cis) 675 - 730 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The spectrum of (Z)-4-nitrocinnamic acid is characterized by strong absorption in the UV

region, arising from π-π* transitions within the conjugated system. The less planar cis-isomer

typically exhibits a slightly blue-shifted λmax and a lower molar absorptivity compared to its

trans counterpart.

Parameter Value Solvent

λmax ~262 nm Ethanol or Methanol

Molar Absorptivity (ε) ~10,000 - 15,000 L mol⁻¹ cm⁻¹ Ethanol or Methanol

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for

reproducibility and comparison.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15239298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR

spectrometer.[1] The sample is prepared by dissolving approximately 5-10 mg of (Z)-4-

nitrocinnamic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing

TMS as an internal standard. For ¹³C NMR, a larger number of scans may be required to

achieve a good signal-to-noise ratio.

IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the

spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a

small amount of the solid sample is placed directly on the ATR crystal.

UV-Vis Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.[2] A

stock solution of (Z)-4-nitrocinnamic acid is prepared by accurately weighing the sample and

dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. Serial

dilutions are then performed to obtain a solution with an absorbance in the optimal range

(typically 0.2 - 0.8). The spectrum is recorded in a 1 cm path length quartz cuvette against a

solvent blank.

Workflow and Data Analysis
The general workflow for obtaining and analyzing the spectroscopic data for (Z)-4-nitrocinnamic

acid is outlined below.
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Caption: Workflow for Spectroscopic Analysis of (Z)-4-Nitrocinnamic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (Z)-4-Nitrocinnamic Acid: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15239298#spectroscopic-data-for-z-4-nitrocinnamic-
acid-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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